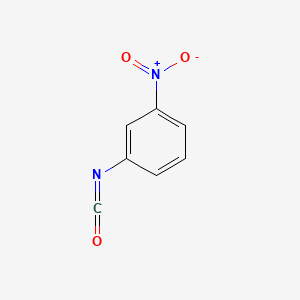

3-Nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5385. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGYTMCNVMFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062976 | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-87-4 | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitrophenyl isocyanate CAS number 3320-87-4

An In-depth Technical Guide to 3-Nitrophenyl Isocyanate (CAS 3320-87-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, CAS 3320-87-4, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, synthesis, and application, ensuring a deep, actionable understanding of this critical chemical intermediate.

Introduction and Strategic Importance

This compound is an aromatic organic compound featuring both a nitro group (-NO₂) and a highly reactive isocyanate (-N=C=O) functional group. This dual functionality makes it a versatile and valuable building block in organic synthesis. The isocyanate group serves as a potent electrophile for introducing urethane or urea linkages, while the nitro group can be readily reduced to an amine, providing a secondary point for molecular elaboration. Its primary utility is found in the synthesis of fine chemicals, pharmaceutical intermediates, and as a derivatizing agent for analytical applications.[]

Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3320-87-4 | [2] |

| Molecular Formula | C₇H₄N₂O₃ | [2] |

| Molecular Weight | 164.12 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline solid | [4][5] |

| Melting Point | 51-52 °C (lit.) | [5] |

| Boiling Point | 130-131 °C at 11 mmHg (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

| Moisture Sensitivity | Highly sensitive to moisture | [5][7] |

| SMILES String | O=C=NC1=CC=CC(=C1)N(=O)=O | [2][3] |

| InChI Key | GFFGYTMCNVMFAJ-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

Historically, isocyanates were synthesized using the highly toxic gas phosgene. Modern synthetic chemistry prioritizes safer alternatives. A well-established and safer laboratory-scale synthesis involves the reaction of the corresponding amine (3-nitroaniline) with triphosgene (bis(trichloromethyl) carbonate), a stable solid phosgene equivalent.[8]

The causality here is critical: Triphosgene, in the presence of a base or upon heating, decomposes to release phosgene in situ. This avoids the hazards of storing and handling gaseous phosgene while achieving the same chemical transformation. The reaction must be carefully controlled to prevent side reactions, such as the formation of symmetric ureas from the reaction of the newly formed isocyanate with the starting amine.[8]

Workflow for Synthesis via Triphosgene

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagents: 3-Nitroaniline, Triphosgene, 1,2-Dichloroethane (anhydrous).

-

Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Step 1: Reagent Preparation: In the reaction flask, dissolve triphosgene in anhydrous 1,2-dichloroethane. A molar ratio of approximately 2.5 parts amine to 1 part triphosgene is optimal.[8] In a separate flask, prepare a solution of 3-nitroaniline in the same solvent.

-

Step 2: Controlled Addition: Cool the triphosgene solution in an ice bath to below 5°C. Slowly add the 3-nitroaniline solution dropwise with vigorous stirring. This slow addition at low temperature is crucial to keep the concentration of the free amine low, thereby minimizing the formation of undesired N,N'-bis(3-nitrophenyl)urea.[8]

-

Step 3: Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 75°C) and maintain for the optimal reaction time (around 5.5 hours).[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch around 2270 cm⁻¹).

-

Step 4: Purification: After cooling, the reaction mixture is filtered to remove solid byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a dry solvent like carbon tetrachloride or by crystallization at low temperatures (0–5°C).[8][9]

Core Reactivity and Mechanisms

The chemistry of this compound is dominated by the electrophilic carbon atom of the isocyanate group. It readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, most notably amines and alcohols.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is extremely rapid and typically requires no catalyst.[10] This reaction is foundational for creating substituted ureas, a common structural motif in medicinal chemistry.

Caption: General mechanism for urea formation.

Reaction with Alcohols to Form Urethanes (Carbamates)

The reaction with alcohols is generally slower than with amines and is often catalyzed by tertiary amines (e.g., DABCO) or organometallic compounds.[11][12] Kinetic and theoretical studies suggest a multimolecular mechanism where additional alcohol molecules participate in the transition state, acting as proton shuttles to facilitate the reaction.[13]

Caption: General mechanism for urethane formation.

Applications in Drug Development and Research

The well-defined reactivity of this compound makes it a powerful tool for pharmaceutical research.

-

Scaffold Synthesis: It serves as a key precursor for synthesizing molecules with urea or carbamate linkages, which are prevalent in modern pharmaceuticals. These functional groups can act as hydrogen bond donors and acceptors, critical for binding to biological targets.

-

Prodrug Development: The nitroaromatic core is a classic "trigger" for bioreductive prodrugs.[14] In the hypoxic (low oxygen) environment of solid tumors, specific nitroreductase enzymes can reduce the nitro group to an amine. This transformation can be designed to trigger the release of a potent cytotoxic agent selectively at the tumor site.[14] For instance, the isocyanate can be used to link this nitroaromatic trigger to a known anticancer drug via a carbamate bond.

-

Derivatizing Agent: In analytical chemistry, isocyanates are used to derivatize analytes for improved detection. For example, reacting this compound with a complex mixture containing alcohols or amines converts them into urethane or urea derivatives. These derivatives often exhibit enhanced UV absorbance (due to the nitrophenyl group) or are more amenable to separation by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]

Safety, Handling, and Storage

Isocyanates as a class are potent respiratory sensitizers and irritants. Strict adherence to safety protocols is non-negotiable.

Hazard Summary this compound is classified as hazardous with the following primary concerns:[3][17]

-

H317: May cause an allergic skin reaction.[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][17]

The target organ for toxicity is primarily the respiratory system.[3]

Safe Handling and Storage Workflow

Caption: Essential workflow for safe handling and storage.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a lab coat. For weighing or operations that may generate dust, a NIOSH-approved respirator is required.[3]

-

Storage: The compound is moisture-sensitive and should be stored in a tightly closed container, preferably under an inert atmosphere like nitrogen, in a refrigerated (2-8°C), dry place.[7] This prevents degradation through reaction with atmospheric moisture, which leads to the formation of inert ureas and pressurization of the container from CO₂ evolution.[19]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it in a suitable, closed container for disposal.[7][18] Dispose of waste in accordance with all local, state, and federal regulations.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Datta, A. (n.d.). The Chemical Profile of 3-Nitrophenyl Isothiocyanate: Properties and Applications. Retrieved January 7, 2026, from [Link]

- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76835, this compound. Retrieved January 7, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Shriner, R. L., & Cox, R. F. B. (1933).

- Wang, Y., et al. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene.

-

Georganics. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Gungor, T., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3467.

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved January 7, 2026, from [Link]

- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring, 16(8), 1855-1864.

-

U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved January 7, 2026, from [Link]

- Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved January 7, 2026, from [Link]

-

AUB ScholarWorks. (n.d.). Kinetics of the reaction between phenyl isocyanate and aniline. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2016). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved January 7, 2026, from [Link]

-

Poliuretanos. (n.d.). Isocyanate Reactions. Retrieved January 7, 2026, from [Link]

- Fesenko, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 123.

- Morton, M., & Deisz, M. A. (1957). Mechanism of Isocyanate Reactions with Ethanol. Industrial & Engineering Chemistry, 49(5), 785-788.

-

Brain Vision. (2025). Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

Sources

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound 97 3320-87-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 3320-87-4 [amp.chemicalbook.com]

- 6. 3320-87-4|3-Nitrophenylisocyanate|BLD Pharm [bldpharm.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. poliuretanos.net [poliuretanos.net]

- 11. researchgate.net [researchgate.net]

- 12. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. This compound | C7H4N2O3 | CID 76835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. icheme.org [icheme.org]

An In-depth Technical Guide to the Physical Properties of 3-Nitrophenyl Isocyanate

Introduction

3-Nitrophenyl isocyanate (m-nitrophenyl isocyanate) is an aromatic isocyanate of significant interest in organic synthesis and materials science. Its bifunctional nature, featuring a highly electrophilic isocyanate group (-N=C=O) and a nitro group (-NO2) on a benzene ring, makes it a versatile reagent and building block. The isocyanate group's reactivity towards nucleophiles like alcohols, amines, and water allows for the formation of urethanes, ureas, and other derivatives, while the nitro group can be further functionalized, offering a gateway to a diverse range of complex molecules.[1][2][3] This guide provides an in-depth examination of the core physical properties of this compound, offering field-proven insights and experimental protocols essential for researchers, scientists, and drug development professionals who handle or utilize this compound.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental physical properties is the bedrock of its effective and safe application in any research or development setting. The properties of this compound are summarized below, providing a clear and accessible reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄N₂O₃ | [4][5] |

| Molecular Weight | 164.12 g/mol | [4][5] |

| Appearance | Yellow Crystalline Solid | [4][6] |

| Melting Point | 49-54 °C (lit. 51-52 °C) | [4][6] |

| Boiling Point | 130-131 °C at 11 mmHg (Torr) | [4] |

| Density | 1.32 g/cm³ | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| CAS Number | 3320-87-4 | [4] |

Section 2: Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. The key spectral features of this compound serve as its molecular fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

-

-N=C=O Stretch: A prominent, strong absorption is observed around 2250-2275 cm⁻¹ . This intense band is the hallmark of the isocyanate functional group and is a primary diagnostic peak for confirming the compound's identity.[7][8]

-

-NO₂ Stretches: Two distinct bands confirm the presence of the nitro group. The asymmetric stretch appears around 1520-1540 cm⁻¹ , and the symmetric stretch is found near 1340-1350 cm⁻¹ .

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

Aromatic C-H Bending: Bending vibrations for meta-substituted benzene rings typically appear in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of the protons on the aromatic ring. For a 1,3-disubstituted (meta) benzene ring, a complex multiplet pattern is expected. The electron-withdrawing nature of both the isocyanate and nitro groups will shift the proton signals downfield.

(Note: Specific chemical shift values (ppm) can vary slightly based on the solvent and instrument used. Researchers should consult reference spectra or perform their own analysis for precise characterization.)[9]

Section 3: Reactivity Profile and Handling Considerations

The utility of this compound is defined by its reactivity. As an electrophile, the central carbon atom of the isocyanate group is highly susceptible to nucleophilic attack.[1][2] This reactivity dictates its applications and necessitates specific handling and storage protocols.

Reactivity with Nucleophiles

Isocyanates readily react with a wide range of nucleophiles, a characteristic that is fundamental to their use in synthesis.[3]

-

Alcohols (ROH): Reaction with alcohols yields carbamates (urethanes). This is a cornerstone reaction for the production of polyurethanes when diols or polyols are used.[1]

-

Amines (RNH₂): Reaction with primary or secondary amines forms substituted ureas.[1]

-

Water (H₂O): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas.[1] This reactivity makes the compound moisture-sensitive.

The high reactivity can be visualized as a series of nucleophilic addition reactions.

Caption: Reactivity of this compound with common nucleophiles.

Safety and Storage

Due to its reactivity and toxicity profile, stringent safety measures are required.

-

Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][10] It is a respiratory sensitizer.[11]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), safety goggles or face shield, and chemical-resistant gloves. Avoid ingestion, inhalation, and contact with skin and eyes.[12]

-

Storage: Store in a cool (2-8°C is recommended), dry, and well-ventilated place.[12] The container should be kept tightly closed and, ideally, under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[12] It is incompatible with strong acids and strong oxidizing agents.[12]

Section 4: Experimental Protocols for Property Verification

To ensure the quality and identity of the material, in-house verification of key physical properties is a critical step. The following protocols are designed to be self-validating and are standard practice in synthetic chemistry labs.

Protocol 4.1: Melting Point Determination (Capillary Method)

The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[13]

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample height should be 1-2 mm.[14]

-

Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[16]

-

Rapid Determination (Optional): Perform a quick heating run (e.g., 10-20 °C/min) to find the approximate melting range. This saves time in the subsequent accurate measurement.[15]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely.

-

-

Validation: The recorded melting range (T₁ - T₂) should be narrow (e.g., 0.5-1.5 °C) and fall within the expected literature range for a pure sample.[14] Repeat the measurement with a fresh sample to ensure consistency.

Caption: Workflow for Melting Point Determination and Purity Validation.

Protocol 4.2: Infrared (IR) Spectroscopy Analysis

This protocol confirms the presence of the key functional groups. The Attenuated Total Reflectance (ATR) technique is often preferred for solids as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction).

-

Validation: Verify the presence of the characteristic absorption bands as detailed in Section 2.1. The most critical peak to identify is the strong -N=C=O stretch around 2250-2275 cm⁻¹.[17][18] Comparison with a reference spectrum from a trusted database provides the highest level of confirmation.[8]

References

-

Isocyanate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | C7H4N2O3 | CID 76835 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Isocyanate-based multicomponent reactions - RSC Advances. (2024, December 12). Retrieved January 11, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 11, 2026, from [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]

-

Melting point determination - University of Calgary. (n.d.). Retrieved January 11, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Experiment 1 - Melting Points - St. Norbert College. (n.d.). Retrieved January 11, 2026, from [Link]

-

Lab 2 - Infrared Spectroscopy (IR) - WebAssign. (n.d.). Retrieved January 11, 2026, from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved January 11, 2026, from [Link]

-

This compound - High purity | EN - Georganics. (n.d.). Retrieved January 11, 2026, from [Link]

-

Hindered Ureas as Masked Isocyanates - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Nucleophilic Isocyanation - PMC - NIH. (2020, March 9). Retrieved January 11, 2026, from [Link]

-

This compound - Vapor Phase IR - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - ATR-IR - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

Infrared Spectroscopy | ACS Reagent Chemicals. (2017, February 28). Retrieved January 11, 2026, from [Link]

-

IR Spectroscopy Tutorial - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H4N2O3 | CID 76835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(3320-87-4)IR [m.chemicalbook.com]

- 10. This compound - High purity | EN [georganics.sk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.ca [fishersci.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. westlab.com [westlab.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemboulder.com [orgchemboulder.com]

3-Nitrophenyl isocyanate molecular weight and formula

An In-Depth Technical Guide to 3-Nitrophenyl Isocyanate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in chemical synthesis and bioconjugation. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, with a focus on its utility for researchers in drug development and related scientific fields.

Core Compound Identification and Physicochemical Properties

This compound, also known as m-nitrophenyl isocyanate, is an aromatic organic compound featuring both a nitro group and a highly reactive isocyanate functional group.[1][2][3] This unique combination makes it a valuable intermediate and labeling agent in various chemical syntheses. The electron-withdrawing nature of the nitro group influences the reactivity of the isocyanate moiety, a key consideration in experimental design.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [1][4][5] |

| Molecular Weight | 164.12 g/mol | [1][4][6] |

| CAS Number | 3320-87-4 | [5][6] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 50-52 °C | [2][6] |

| Boiling Point | 130-131 °C @ 11 mmHg | [6] |

| Synonyms | m-nitrophenyl isocyanate, 1-isocyanato-3-nitrobenzene | [1][2] |

| Solubility | Soluble in organic solvents like 1,2-dichloroethane | [7] |

| Storage Temperature | 2-8°C | [6] |

Synthesis of this compound

The synthesis of nitrophenyl isocyanates, including the 3-nitro isomer, is typically achieved through the reaction of the corresponding nitroaniline with a phosgene equivalent.[7][8] While historically carried out with highly toxic phosgene gas, modern and safer laboratory-scale preparations often utilize triphosgene, a solid and more manageable phosgene source.[7][8]

The reaction involves the conversion of the primary amine (m-nitroaniline) into the isocyanate functional group. A study on this synthesis has optimized the conditions for producing this compound with a high yield of 83.7%.[7][8] The key parameters for this synthesis include using 1,2-dichloroethane as the solvent, a reactant molar ratio of 2.5:1 (nitroaniline to triphosgene), a reaction time of 5.5 hours, and a reaction temperature of 75°C.[7][8]

The general workflow for this synthesis is outlined below.

Reactivity and Applications in Drug Development

The isocyanate group (-N=C=O) is the cornerstone of this compound's utility. It is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable urea linkages. It also reacts with hydroxyl groups to form carbamate linkages and with thiols to form thiocarbamate linkages.

This reactivity is central to its application in drug development and life sciences research:

-

Bioconjugation: The ability to react with primary amines, such as the ε-amino group of lysine residues on proteins or antibodies, makes it a useful tool for bioconjugation.[] This allows for the attachment of the nitrophenyl group as a label or a hapten for immunological studies.

-

Derivatization Agent: In analytical chemistry, particularly for chromatography (e.g., HPLC), this compound can be used to derivatize small molecules containing amine or hydroxyl groups. The resulting urea or carbamate derivatives often exhibit enhanced detectability (e.g., by UV-Vis spectrophotometry due to the nitroaromatic chromophore) and improved chromatographic properties.

-

Synthetic Intermediate: It serves as a building block in organic synthesis for creating more complex molecules, including substituted ureas and carbamates, which are common motifs in pharmacologically active compounds.[7]

The fundamental reaction with a primary amine is illustrated below.

Experimental Protocol: Derivatization of a Model Primary Amine

This protocol provides a general methodology for the derivatization of a model primary amine with this compound for analytical purposes.

Objective: To quantitatively convert a primary amine into its corresponding 3-nitrophenyl urea derivative for subsequent analysis (e.g., HPLC).

Materials:

-

This compound

-

Model primary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

-

Tertiary amine base (e.g., triethylamine, optional, to scavenge any acidic impurities)

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the model primary amine in the anhydrous solvent at a known concentration (e.g., 10 mM).

-

Prepare a stock solution of this compound in the same anhydrous solvent at a slight molar excess to the amine (e.g., 12 mM). Note: Due to its moisture sensitivity, this solution should be prepared fresh.

-

-

Reaction Setup:

-

In a clean, dry reaction vial containing a stir bar, add a defined volume of the primary amine stock solution (e.g., 1.0 mL).

-

If using a tertiary amine base, add a small amount (e.g., 1-2 equivalents relative to the primary amine).

-

Seal the vial with the septum cap.

-

-

Derivatization Reaction:

-

Using a syringe, slowly add the this compound solution to the stirred amine solution at room temperature.

-

Allow the reaction to proceed for 30-60 minutes. The reaction is typically rapid. Progress can be monitored by a suitable technique like Thin Layer Chromatography (TLC) or by analyzing aliquots via HPLC.

-

-

Quenching and Sample Preparation:

-

Once the reaction is complete (as determined by the consumption of the limiting reagent), the reaction mixture can be directly diluted with the mobile phase for HPLC analysis.

-

Alternatively, if excess isocyanate needs to be quenched, a small amount of a primary or secondary amine (e.g., butylamine) can be added.

-

-

Analysis:

-

Analyze the resulting solution by Reverse-Phase HPLC with UV detection at a wavelength appropriate for the nitrophenyl chromophore (typically in the range of 254-280 nm). The derivatized product will have a significantly longer retention time than the original amine.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store in a cool (2-8°C), dry, and well-ventilated area.[6][11]

-

The compound is moisture-sensitive; contact with water can lead to the formation of an insoluble urea and release of CO₂.[11] Keep containers tightly closed and, for long-term storage, consider keeping under an inert atmosphere like nitrogen.[11]

-

Incompatible with strong oxidizing agents and strong acids.[11]

-

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[10][11][12][13]

References

-

This compound | C7H4N2O3 | CID 76835 - PubChem. (n.d.). National Institutes of Health. [Link]

-

SAFETY DATA SHEET - this compound. (2009, September 22). Fisher Scientific. [Link]

-

This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

-

This compound - High purity. (n.d.). Georganics. [Link]

-

Isocyanic acid, p-nitrophenyl ester. (n.d.). Organic Syntheses. [Link]

-

Cao, G., Zhao, X., & Xiao, R. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 550-553, 110-113. [Link]

-

best synthesis for 3-nitrophenol (C6H5NO3). (2023, July 7). Reddit. [Link]

-

Cao, G., Zhao, X., & Xiao, R. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. ResearchGate. [Link]

Sources

- 1. This compound | C7H4N2O3 | CID 76835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. echemi.com [echemi.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound 97 3320-87-4 [sigmaaldrich.com]

- 7. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Nitrophenyl Isocyanate from m-Nitroaniline

This guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Nitrophenyl isocyanate, a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and polymer science. We will delve into the established phosgene-based chemistry and its modern, safer alternative using triphosgene, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this synthesis.

Introduction: The Versatility of the Isocyanate Functional Group

Isocyanates are a class of highly reactive organic compounds characterized by the –N=C=O functional group. Their pronounced electrophilicity makes them valuable precursors for a wide array of chemical transformations, most notably in the synthesis of ureas, carbamates, and other heterocyclic systems that form the backbone of numerous pharmaceutical agents and industrial materials. This compound, in particular, serves as a key building block, introducing a nitro-functionalized aromatic ring that can be further elaborated, for instance, through reduction of the nitro group to an amine, enabling subsequent derivatization.

The synthesis of isocyanates from primary amines is a cornerstone transformation. While historically dominated by the use of the highly toxic phosgene gas, significant advancements have led to the adoption of safer, solid phosgene surrogates, making this chemistry more accessible for laboratory-scale synthesis without compromising efficiency.

Synthetic Strategy 1: The Triphosgene Route - The Modern Standard for Laboratory Synthesis

For laboratory and pilot-scale operations, triphosgene (bis(trichloromethyl) carbonate, BTC) has emerged as a superior alternative to gaseous phosgene.[1] As a stable, crystalline solid, it mitigates the significant handling and storage risks associated with phosgene gas.[1][2] In solution, and often aided by a tertiary amine catalyst, triphosgene dissociates to generate three equivalents of phosgene in situ, which then reacts with the primary amine.[3] This approach combines the reactivity of phosgene with the handling convenience of a solid reagent.

Reaction Mechanism

The reaction proceeds via the in situ formation of phosgene from triphosgene. The m-nitroaniline then acts as a nucleophile, attacking the carbonyl carbon of phosgene to form an unstable carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride (HCl), typically facilitated by heating or the presence of a base, yields the desired this compound. The overall stoichiometry involves one mole of triphosgene reacting with three moles of the amine.

Caption: Reaction pathway for the synthesis of this compound using Triphosgene.

Optimized Experimental Protocol

A study by Cao et al. investigated the optimal conditions for the synthesis of nitrophenyl isocyanates using triphosgene. For the meta-isomer, the following protocol provides a high yield.[2][4]

Materials and Equipment:

-

m-Nitroaniline

-

Triphosgene (BTC)

-

1,2-dichloroethane (anhydrous)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide).

-

Ice bath

-

Heating mantle

Step-by-Step Procedure:

-

Setup: In a 250 mL three-necked flask, add triphosgene and anhydrous 1,2-dichloroethane. Stir the mixture until the triphosgene is fully dissolved.

-

Addition of Amine: Cool the flask to below 5°C using an ice bath. Slowly add a solution of m-nitroaniline in 1,2-dichloroethane dropwise to the triphosgene solution. Maintain the temperature below 5°C throughout the addition to control the initial exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for several hours.[4]

-

Reflux: Gradually heat the reaction mixture to reflux (approximately 75°C for 1,2-dichloroethane) and maintain this temperature until the solution becomes clear.[2][4] The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the N-H stretches of the amine and the appearance of the strong isocyanate (-NCO) peak.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution under vacuum to remove any insoluble byproducts.

-

Isolation: Collect the filtrate and remove the solvent by vacuum distillation. This will yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization. For crystallization, keep the crude product at 0-5°C for approximately 40 hours to induce crystallization, then filter under vacuum to obtain the refined this compound.[4][5]

Process Optimization Data

The efficiency of the triphosgene route is highly dependent on reaction parameters. The following table summarizes the optimized conditions for the synthesis of this compound.[2][4]

| Parameter | Optimal Value | Rationale |

| Molar Ratio (Nitroaniline:Triphosgene) | 2.5 : 1 | While stoichiometry suggests 3:1, a slight excess of triphosgene ensures complete conversion of the amine, preventing the formation of symmetric urea byproducts from the reaction of the isocyanate product with unreacted amine. |

| Reaction Temperature | 75 °C | This temperature allows for the efficient thermal elimination of HCl from the carbamoyl chloride intermediate without significant product decomposition. |

| Reaction Time | 5.5 hours | Provides sufficient time for the reaction to proceed to completion, maximizing the yield. |

| Solvent | 1,2-Dichloroethane | An inert solvent with a suitable boiling point for the reaction temperature. |

| Reported Yield | 83.7% | Under these optimized conditions, a high yield of the desired product is achievable. |

Synthetic Strategy 2: The Classical Phosgene Route - An Industrial Perspective

The direct phosgenation of primary amines remains a dominant method in large-scale industrial production due to the low cost of phosgene.[6] However, its extreme toxicity and the corrosive nature of the HCl byproduct necessitate specialized infrastructure and stringent safety protocols.[7][8] The process is typically a two-step "cold-hot" phosgenation.[9]

Reaction Mechanism

-

Cold Phosgenation: At low temperatures, m-nitroaniline reacts with phosgene to form m-nitrophenyl carbamoyl chloride and m-nitroaniline hydrochloride.

-

Hot Phosgenation: Upon heating, the carbamoyl chloride eliminates HCl to form the isocyanate. The amine hydrochloride also reacts with excess phosgene at elevated temperatures to yield the final product. An excess of phosgene is crucial to drive the reaction to completion and minimize the formation of diaryl urea side products.[10]

Caption: Two-stage mechanism of direct phosgenation for isocyanate synthesis.

Illustrative Experimental Protocol (Adapted from p-Nitroaniline Synthesis)

The following protocol is adapted from a procedure for the synthesis of p-nitrophenyl isocyanate and illustrates the general methodology.[10] Extreme caution and specialized equipment are mandatory when working with phosgene.

Step-by-Step Procedure:

-

Phosgene Saturation: In a flask equipped for gas inlet and outlet (connected to a scrubber), saturate a dry, inert solvent like ethyl acetate with purified phosgene gas at room temperature.

-

Amine Addition: Slowly add a solution of m-nitroaniline in the same dry solvent over several hours. A precipitate of m-nitroaniline hydrochloride may form initially.

-

Continuous Phosgenation: Maintain a steady stream of phosgene through the solution during the addition and for a short period after to ensure an excess is present.

-

Thermal Decomposition: Gently heat the solution to reflux. This helps dissolve the hydrochloride intermediate and promotes the elimination of HCl to form the isocyanate.

-

Solvent Removal: After the reaction is complete, distill off the solvent. Care must be taken not to overheat the residue.

-

Purification: The crude residue is treated with a hot, dry solvent like carbon tetrachloride to dissolve the isocyanate, leaving behind insoluble urea byproducts. The product is then crystallized from the solution by cooling and concentrating the mother liquor.[10]

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [11][12] |

| Molecular Weight | 164.12 g/mol | [11][13] |

| Appearance | Pale yellow to yellow crystalline solid | [12][13] |

| Melting Point | 51-52 °C | [13] |

| Boiling Point | 130-131 °C at 11 mmHg | [13] |

Spectroscopic Analysis

-

FTIR Spectroscopy: The most prominent feature is a very strong, sharp absorption band around 2260-2270 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=O group.[14] Additional peaks corresponding to the NO₂ group (around 1515 and 1340 cm⁻¹) and aromatic C-H bonds will also be present.[14]

-

¹H NMR Spectroscopy (CDCl₃): The spectrum will show complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the four protons on the substituted benzene ring.[14]

-

¹³C NMR Spectroscopy (CDCl₃): The spectrum will display signals for the aromatic carbons and a characteristic signal for the isocyanate carbon around 125-135 ppm. The carbon attached to the nitro group will also be distinct.[14]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.[14]

Critical Safety and Handling Protocols

The synthesis of isocyanates involves highly hazardous materials that demand rigorous safety protocols.

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas that can cause severe, delayed-onset pulmonary edema.[7][15] All manipulations must be conducted in a certified, high-performance chemical fume hood.[16] Triphosgene, while a solid, decomposes to phosgene upon heating or in the presence of nucleophiles and must be handled with the same level of caution.[2] A dedicated phosgene sensor and an emergency response plan are essential.[17] Personal protective equipment (PPE), including appropriate gloves (e.g., Viton), a lab coat, and splash goggles, is mandatory.[16][18]

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[19] Inhalation can lead to asthma-like symptoms, and skin contact can cause severe irritation and allergic reactions.[13] Always handle the final product in a well-ventilated area and wear appropriate PPE.

-

Waste Disposal: Unreacted phosgene or triphosgene must be quenched before disposal. This can be done by carefully adding the waste stream to a stirred, cold solution of aqueous sodium hydroxide. Isocyanate waste should be similarly quenched with a solution that can react with and neutralize the -NCO group. All chemical waste must be disposed of according to institutional and governmental regulations.[16]

Conclusion

The synthesis of this compound from m-nitroaniline is a robust and well-established process. For laboratory applications, the use of triphosgene offers a significantly safer and more convenient alternative to traditional phosgenation, providing high yields under optimized conditions. Regardless of the chosen route, a profound understanding of the reaction mechanism, meticulous execution of the protocol, and an unwavering commitment to safety are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 5. This compound | 3320-87-4 [amp.chemicalbook.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C7H4N2O3 | CID 76835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Mechanism of Phosgene-Induced Acute Lung Injury and Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 18. nj.gov [nj.gov]

- 19. ilt.safetynow.com [ilt.safetynow.com]

An In-Depth Technical Guide to the Reactivity of 3-Nitrophenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 3-nitrophenyl isocyanate with a range of common nucleophiles. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing these reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors, particularly within the realm of drug discovery and development.

Introduction: The Unique Chemical Profile of this compound

This compound (3-NPI) is an aromatic isocyanate characterized by the presence of a nitro group in the meta position of the phenyl ring.[1][2] This electron-withdrawing substituent significantly influences the electronic properties and, consequently, the reactivity of the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. This inherent reactivity makes 3-NPI a valuable building block in organic synthesis, particularly for the construction of urea and carbamate linkages, which are prevalent motifs in many biologically active molecules and pharmaceuticals.[1]

Key Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 3320-87-4 | [1][2] |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 51-52 °C | |

| Boiling Point | 130-131 °C at 11 mmHg |

Safety Considerations: this compound is a hazardous chemical that can cause skin and eye irritation, respiratory sensitization, and may be harmful if swallowed or inhaled. It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) before use.

Core Reactivity Principles: A Mechanistic Overview

The fundamental reaction of this compound with a nucleophile involves the addition of the nucleophile to the electrophilic carbonyl carbon of the isocyanate group. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making 3-NPI generally more reactive than unsubstituted phenyl isocyanate.

The general mechanism proceeds as follows:

Figure 1: General mechanism of nucleophilic addition to an isocyanate.

Reactivity with Amines: The Formation of Ureas

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is a cornerstone of many synthetic strategies in medicinal chemistry.

Reaction Mechanism and Kinetics

Figure 2: Reaction of this compound with a Primary Amine.

Factors Influencing Reactivity

-

Nucleophilicity of the Amine: Aliphatic amines are generally more nucleophilic and react faster with isocyanates than aromatic amines.

-

Steric Hindrance: Sterically hindered amines will react more slowly.

-

Solvent: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Application in Drug Development: Synthesis of Sorafenib Analogues

A prominent application of this reaction is in the synthesis of diaryl urea-based kinase inhibitors, such as analogues of the anticancer drug Sorafenib.[4][5][6] In these syntheses, a substituted aniline is reacted with an isocyanate, or an isocyanate is generated in situ, to form the crucial urea linkage. For instance, 4-aminoacetophenone can be reacted with phenyl isocyanate to form 1-(4-acetylphenyl)-3-phenylurea, a precursor for more complex structures.[1]

Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylurea

Objective: To synthesize a diaryl urea via the reaction of an aniline with an isocyanate.

Materials:

-

4-Aminoacetophenone

-

Phenyl Isocyanate

-

Dry Toluene

Procedure:

-

Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in dry toluene (15 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

-

Add phenyl isocyanate (1.43 g, 12 mmol) to the solution.[1]

-

Reflux the reaction mixture for 24 hours.[1]

-

While the solution is still hot, collect the precipitated powder by filtration.[1]

-

Recrystallize the crude product from ethanol to yield the pure 1-(4-acetylphenyl)-3-phenylurea as an off-white powder.[1]

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[1]

Reactivity with Alcohols and Phenols: The Formation of Carbamates

The reaction of this compound with alcohols and phenols yields carbamates (urethanes). This reaction is fundamental to the polyurethane industry and is also widely used in organic synthesis for the protection of hydroxyl groups and the creation of bioactive molecules.[7][8]

Reaction Mechanism and Kinetics

The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The reaction is generally slower than the reaction with amines. Kinetic studies on the reaction of aryl isocyanates with alcohols have shown that the reaction can be catalyzed by tertiary amines and organotin compounds.[7] The rate of reaction is influenced by the acidity of the alcohol, with more acidic phenols generally reacting faster than aliphatic alcohols in the presence of a base.

Figure 3: Reaction of this compound with an Alcohol.

Factors Influencing Reactivity

-

Acidity of the Hydroxyl Group: The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[8] Phenols, being more acidic, can be more reactive, especially under basic catalysis.

-

Catalysts: The reaction is often catalyzed by bases such as tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds (e.g., dibutyltin dilaurate).[7][8]

-

Solvent: Aprotic solvents are typically used. The polarity of the solvent can influence the reaction rate.

Experimental Protocol: General Synthesis of an Ethyl Carbamate Derivative

Objective: To synthesize an ethyl carbamate from an amine precursor via an isocyanate intermediate.

Materials:

-

4-(4-Nitrophenoxy)-3-nitrobenzenamine

-

Pyridine

-

Ethyl Chloroformate

Procedure:

-

Charge a glass reaction vessel fitted with a mechanical stirrer and thermometer with 4-(4-nitrophenoxy)-3-nitrobenzenamine (0.1 mole) and pyridine (50 ml).[4]

-

Cool the mixture to approximately 5°C.[4]

-

Slowly add ethyl chloroformate (0.1 mole) to the stirred mixture while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 5-10°C for one hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional two hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Self-Validation: Characterize the product by melting point, IR, ¹H NMR, and ¹³C NMR to confirm the formation of the carbamate.

Reactivity with Water: Hydrolysis and the Formation of Ureas

Isocyanates react with water in a two-step process. First, an unstable carbamic acid is formed, which then decarboxylates to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea.

Reaction Mechanism

The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, with evidence suggesting the involvement of two water molecules in the uncatalyzed reaction.[9]

Figure 4: Stepwise mechanism of isocyanate hydrolysis.

This reaction is often an undesirable side reaction in polyurethane synthesis, as the generated carbon dioxide can cause foaming. However, it can be utilized for the synthesis of symmetrical ureas.

Reactivity with Thiols: The Formation of Thiocarbamates

The reaction of isocyanates with thiols produces thiocarbamates. This reaction is generally slower than the reaction with alcohols but can be effectively catalyzed by tertiary amines.[10]

Reaction Mechanism and Kinetics

Similar to alcohols, the thiol sulfur atom acts as the nucleophile, attacking the isocyanate carbon. The kinetics of the tertiary-amine-catalyzed reaction of phenylisocyanate with various thiols has been found to be first order with respect to the isocyanate, thiol, and tertiary amine concentrations.[10]

Figure 5: Reaction of this compound with a Thiol.

Factors Influencing Reactivity

-

Acidity of the Thiol: More acidic thiols, such as thiophenol, tend to react faster, especially in the presence of a base.

-

Catalyst: Tertiary amines are effective catalysts for this reaction.[10]

-

Solvent: The reaction is typically performed in aprotic solvents.

Experimental Protocol: General Synthesis of an S-Phenyl Thiocarbamate Derivative

Objective: To synthesize an S-phenyl thiocarbamate from this compound and thiophenol.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (catalyst)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.64 g, 10 mmol) in dry THF (20 mL).

-

Add a catalytic amount of triethylamine (e.g., 0.1 mL).

-

From the dropping funnel, add a solution of thiophenol (1.10 g, 10 mmol) in dry THF (10 mL) dropwise over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The structure of the S-phenyl N-(3-nitrophenyl)thiocarbamate can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Summary of Reactivity and Applications

The reactivity of this compound with various nucleophiles provides a versatile toolkit for the synthesis of a wide range of compounds. The electron-withdrawing nature of the nitro group enhances its reactivity, making it a valuable reagent in organic synthesis.

Table of Reactivity and Products:

| Nucleophile | Product | Relative Reactivity (General Trend) | Key Applications |

| Amines (R-NH₂) | Ureas | Very High | Synthesis of bioactive molecules, kinase inhibitors (e.g., Sorafenib analogues)[4][5][6] |

| Alcohols (R-OH) | Carbamates | Moderate | Protection of alcohols, synthesis of polyurethanes, bioactive compounds |

| Water (H₂O) | Symmetrical Ureas | Moderate | Often an undesired side reaction, can be used for symmetrical urea synthesis |

| Thiols (R-SH) | Thiocarbamates | Low to Moderate | Synthesis of sulfur-containing compounds, bioactive molecules |

Conclusion

This compound is a highly useful and reactive building block for the synthesis of ureas, carbamates, and thiocarbamates. Its enhanced electrophilicity, due to the presence of the meta-nitro group, makes it a valuable tool for researchers, particularly in the field of drug development where these functional groups are frequently incorporated into bioactive molecules. A thorough understanding of its reactivity with different nucleophiles, along with the factors that influence these reactions, is crucial for its effective utilization in the design and synthesis of novel chemical entities. The detailed protocols provided in this guide serve as a practical starting point for researchers to explore the rich chemistry of this versatile reagent.

References

-

Bakhite, E. A., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40257-40274. [Link]

-

Lee, H. J., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(18), 2696-2700. [Link]

-

Jadhav, S. B., et al. (2020). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 25(3), 693. [Link]

-

Burkus, J. (1960). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. The Journal of Organic Chemistry, 26(3), 779-782. [Link]

-

Abdel-rahman, A. A. H., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

RPS, S., et al. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Bentham Science Publishers. [Link]

-

Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 530-540. [Link]

-

Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]

-

Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

-

E3S Web of Conferences. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

-

Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]

-

Fronczek, F. R., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 123. [Link]

-

Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. The Journal of Organic Chemistry, 24(9), 1266-1270. [Link]

-

Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6975. [Link]

-

Fukuyama, T., & Tokuyama, H. (2020). Nucleophilic Isocyanation. Accounts of Chemical Research, 53(4), 825-838. [Link]

-

Creative Proteomics. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Journal of visualized experiments : JoVE, (181). [Link]

-

Tee, O. S., & Iyengar, N. R. (1989). Pseudo first-order rate constants for the hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 67(8), 1283-1288. [Link]

-

Campodonico, P., et al. (2007). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of the Chilean Chemical Society, 52(2). [Link]

-

Cao, G., et al. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 554-556, 1141-1144. [Link]

-

Hanna, S. B. (1962). A study of the kinetics of the reaction between phenyl isocyanate and aniline. American University of Beirut. [Link]

-

KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

-

Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]

-

Molecules. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(9), 268. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

American Chemical Society. (n.d.). Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates. Retrieved from [Link]

-

Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

OSU Center for Health Sciences Research Profiles. (2000). Analysis of the kinetics of hydrolysis of p-nitrophenyl alkanoates in colloidal polymer dispersions by an ion-exchange model. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2023). Production and Biomedical Applications of Bioactive Compounds. [Link]

-

ResearchGate. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. [Link]

-

Semantic Scholar. (2006). Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 3-Nitrophenyl Isocyanate (3-NPI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the isocyanate functional group, with a specific focus on 3-nitrophenyl isocyanate (3-NPI). We will explore the fundamental principles of isocyanate reactivity, the significant influence of aromatic substitution on this reactivity, and the specific case of 3-NPI, a molecule of interest in various chemical and biological applications. This guide will delve into the electronic effects that govern the electrophilicity of 3-NPI, present methods for quantifying its reactivity, and detail its utility in bioconjugation and as a chemical probe. The content is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize 3-NPI in their work.

Introduction: The Isocyanate Functional Group - A Highly Reactive Electrophile

The isocyanate group (-N=C=O) is a cornerstone of polyurethane chemistry and a versatile functional group in organic synthesis.[1] Its reactivity is fundamentally dictated by the electronic structure of the N=C=O moiety. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon.[2][3] This inherent electron deficiency makes the isocyanate carbon a potent electrophile, readily attacked by a wide range of nucleophiles.[1][2][3]

Common nucleophiles that react with isocyanates include alcohols, amines, water, and thiols.[1] The reaction with alcohols yields urethanes, while reactions with amines produce ureas.[1] These reactions are typically exothermic addition reactions and form the basis for the production of polyurethane polymers.[4] The reactivity of the isocyanate group can be modulated by the nature of the substituent attached to the nitrogen atom.[2]

The Influence of Aromatic Substitution on Isocyanate Electrophilicity

When the isocyanate group is attached to an aromatic ring, its reactivity is influenced by the electronic properties of the ring and any substituents present. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the delocalization of the negative charge that develops on the nitrogen atom in the transition state, which is stabilized by the resonance of the aromatic ring.[2]

Furthermore, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the electrophilicity of the isocyanate carbon.[2] Electron-withdrawing groups, such as the nitro group (-NO2), enhance the electrophilicity of the isocyanate, while electron-donating groups have the opposite effect.[2][3] This is a critical consideration in the design and application of isocyanate-based reagents.

This compound (3-NPI): A Case Study in Enhanced Electrophilicity

This compound (3-NPI) is a yellow crystalline solid with the chemical formula C7H4N2O3.[5][6] It is characterized by the presence of a nitro group at the meta position of the phenyl ring relative to the isocyanate group.[7][8]

Electronic Effects of the Nitro Group in 3-NPI

The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[9][10][11]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.[9] This effect is felt throughout the ring, including at the carbon atom attached to the isocyanate group.

-

Resonance Effect (-R): The nitro group can participate in resonance with the pi system of the benzene ring, further withdrawing electron density.[10] This delocalization of electrons creates partial positive charges at the ortho and para positions of the ring.[9][10] While the isocyanate group is at the meta position, the overall electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack and, importantly, increases the partial positive charge on the isocyanate carbon.

The combination of these electron-withdrawing effects makes the isocyanate carbon of 3-NPI significantly more electrophilic and therefore more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

Below is a diagram illustrating the electronic effects within the 3-NPI molecule.

Caption: Electronic effects in 3-NPI enhancing isocyanate electrophilicity.

Quantifying the Reactivity of 3-NPI

The enhanced electrophilicity of 3-NPI translates to faster reaction rates with nucleophiles. The reactivity of isocyanates can be quantified by studying their reaction kinetics with a model nucleophile, such as an alcohol or an amine.[12][13][14]

Experimental Protocol: Kinetic Analysis of 3-NPI with n-Butanol

This protocol outlines a general method for determining the second-order rate constant for the reaction of 3-NPI with n-butanol, a common model alcohol.

Materials:

-

This compound (3-NPI)

-

n-Butanol

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)

-

FTIR spectrometer with an in-situ ATR probe or a UV-Vis spectrophotometer

-